molecular formula C11H14FNO2 B1359252 Ethyl 3-[(4-fluorophenyl)amino]propanoate CAS No. 887574-32-5

Ethyl 3-[(4-fluorophenyl)amino]propanoate

Cat. No.: B1359252
CAS No.: 887574-32-5
M. Wt: 211.23 g/mol
InChI Key: YYSGZZDJIUQIMF-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-fluorophenyl)amino]propanoate is a chemical compound with the CAS Number: 887574-32-5. It has a molecular weight of 211.24 . The IUPAC name for this compound is ethyl 3- (4-fluoroanilino)propanoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14FNO2/c1-2-15-11(14)7-8-13-10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a compound with a molecular weight of 211.24 . It is recommended to be stored in a refrigerated environment . Another variant of the compound, ethyl 3-amino-3- (4-fluorophenyl)propanoate hydrochloride, has a melting point of 158-160 degrees Celsius .

Scientific Research Applications

Polymorphism Characterization

Ethyl 3-[(4-fluorophenyl)amino]propanoate derivatives exhibit polymorphism, presenting challenges in analytical and physical characterization. Spectroscopic and diffractometric techniques, including capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR), are used to characterize these polymorphic forms. This research aids in understanding the subtle structural differences between polymorphs, crucial for pharmaceutical applications (Vogt et al., 2013).

Supramolecular Assembly

Studies have revealed the formation of supramolecular assemblies in isomers of this compound derivatives. The crystal structure of these assemblies is characterized by intricate networks of hydrogen bonds and π⋯π stacking interactions, indicating a significant role in stabilizing molecular conformations and self-assembly processes. This understanding is pivotal for material science and molecular engineering applications (Matos et al., 2016).

Enantiomer Separation and Derivative Synthesis

The synthesis and separation of enantiomers of this compound are crucial for pharmaceutical applications, ensuring the production of enantiomerically pure compounds. Techniques like enantioselective N-acylation are used for this purpose, further highlighting the compound's significance in the development of pharmaceuticals (Solymár et al., 2004).

Crystal Packing and Noncovalent Interactions

Investigations into the crystal packing of this compound derivatives have uncovered rare non-hydrogen bonding interactions, such as N⋯π and O⋯π interactions. These findings are significant for understanding molecular interactions and designing molecular materials with desired properties (Zhang et al., 2011).

Analytical Method Development

This compound derivatives are also a focus in the development of sophisticated analytical methods. Research includes establishing quantitative bioanalytical methods for specific derivatives, offering insights into their pharmacokinetics and metabolic profiles. This is vital for drug development and understanding the compound's behavior in biological systems (Nemani et al., 2018).

Safety and Hazards

The safety data sheet for Ethyl 3-[(4-fluorophenyl)amino]propanoate recommends wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing. It also advises against ingestion and inhalation .

Biochemical Analysis

Biochemical Properties

Ethyl 3-[(4-fluorophenyl)amino]propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it binds to the active site of certain enzymes, thereby inhibiting their activity. This inhibition can lead to changes in gene expression and subsequent cellular responses. Additionally, this compound can modulate the activity of transcription factors, further influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under refrigerated conditions but may degrade over extended periods at room temperature. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall metabolic homeostasis. Additionally, this compound can modulate the activity of cofactors involved in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments. For example, it may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound may undergo modifications that enhance its stability and activity within specific subcellular environments .

Properties

IUPAC Name

ethyl 3-(4-fluoroanilino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-2-15-11(14)7-8-13-10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSGZZDJIUQIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630077
Record name Ethyl N-(4-fluorophenyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887574-32-5
Record name Ethyl N-(4-fluorophenyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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